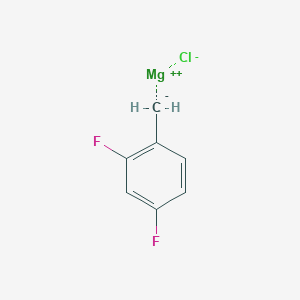

2,4-Difluorobenzylmagnesium chloride, 0.25 M in 2-MeTHF

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Organomagnesium compounds, also known as Grignard reagents, are a class of reagents commonly used in organic synthesis. They are typically represented as R-Mg-X, where R is an organic group and X is a halide. In the case of 2,4-Difluorobenzylmagnesium chloride, the R group would be a 2,4-difluorobenzyl group .

Synthesis Analysis

Grignard reagents are typically synthesized by reacting an alkyl or aryl halide with magnesium metal in an ether solvent, such as diethyl ether or tetrahydrofuran (THF). The reaction proceeds via a single electron transfer mechanism .Molecular Structure Analysis

The molecular structure of a Grignard reagent involves a polar covalent bond between the carbon atom of the organic group and the magnesium atom. The halogen atom is also bonded to the magnesium atom, resulting in a linear or near-linear geometry around the magnesium .Chemical Reactions Analysis

Grignard reagents are strong nucleophiles and bases. They can react with a variety of electrophiles, such as carbonyl compounds, to form new carbon-carbon bonds. They can also react with water, alcohols, or acids to form hydrocarbons .Physical And Chemical Properties Analysis

Grignard reagents are typically colorless solutions, although they can sometimes appear brown due to the presence of small amounts of metallic magnesium. They are highly reactive and sensitive to moisture and air .Mechanism of Action

Safety and Hazards

Future Directions

The use of Grignard reagents in organic synthesis continues to be a vibrant area of research. Recent advances include the development of new methods for the preparation of Grignard reagents, the use of Grignard reagents in cross-coupling reactions, and the development of catalytic reactions involving Grignard reagents .

properties

IUPAC Name |

magnesium;2,4-difluoro-1-methanidylbenzene;chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2.ClH.Mg/c1-5-2-3-6(8)4-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSTGAPFCXCVWRI-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C1=C(C=C(C=C1)F)F.[Mg+2].[Cl-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF2Mg |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.87 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Difluorobenzylmagnesium chloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Chloro-2,3,4,5,10,11-hexahydro-3,3-dimethyl-11-(6-nitro-1,3-benzodioxol-5-yl)-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B6359934.png)

![tert-Butyl 8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate](/img/structure/B6359940.png)